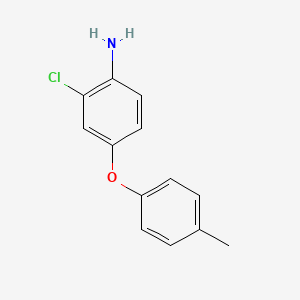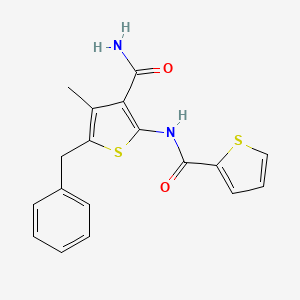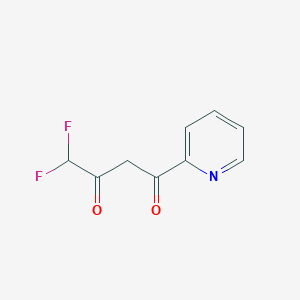![molecular formula C21H21NO5 B12450044 [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID is a complex organic compound with a unique structure that includes an acridine moiety and a phenoxyacetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID typically involves multi-step organic reactions. One common method involves the condensation of dimedone with aromatic aldehydes in the presence of a catalyst such as silica-based sulfonic acid under solvent-free conditions . This reaction forms the acridine core, which is then further functionalized to introduce the phenoxyacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
化学反应分析
Types of Reactions
4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenoxyacetic acid group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized acridine derivatives.
科学研究应用
4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the phenoxyacetic acid group can interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other acridine derivatives and phenoxyacetic acid derivatives. Examples include:
1,8-Dioxooctahydroxanthenes: These compounds share a similar core structure and have been studied for their biological activities.
Phenoxyacetic Acid Derivatives: These compounds are widely used in agriculture and medicine for their herbicidal and therapeutic properties.
Uniqueness
What sets 4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID apart is its combination of the acridine and phenoxyacetic acid moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds.
属性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C21H21NO5/c23-16-5-1-3-14-20(16)19(21-15(22-14)4-2-6-17(21)24)12-7-9-13(10-8-12)27-11-18(25)26/h7-10,19,22H,1-6,11H2,(H,25,26) |
InChI 键 |
ATJKAXIMFPQONH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)
![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)

![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)

![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)

![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)
